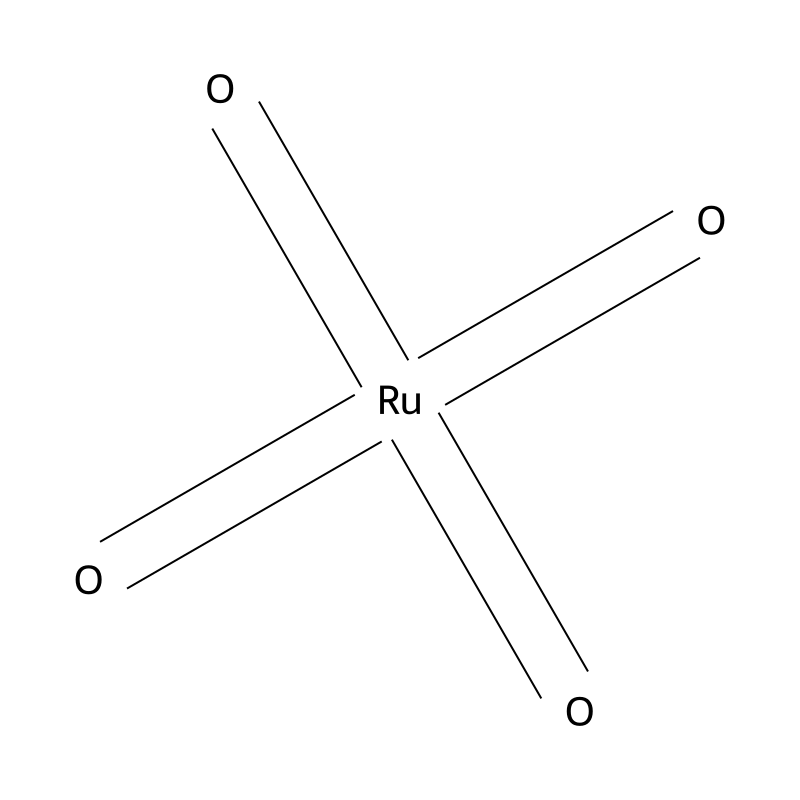Borate V

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Borate V, also known as sodium tetraborate, is a specific type of borate buffer commonly used in capillary electrophoresis (CE) []. CE is a powerful analytical technique for separating and analyzing charged molecules based on their size and charge. Borate buffers play a crucial role in CE by creating a specific electrolyte environment that influences the separation of analytes.
Buffering Capacity
Borate V functions as a weak acid-base buffer, maintaining a stable pH within the CE system. This stability is essential for consistent electrophoretic mobility of analytes and optimal separation efficiency []. The pKa (acid dissociation constant) of Borate V is around 9.2, making it suitable for separations in the slightly alkaline range (pH 8-10).
Selective Interactions with Analytes
Borate V can interact with analytes through Lewis acid-base interactions. The boron atom in the borate ion acts as a Lewis acid, forming complexes with Lewis basic functionalities on certain analytes. This selective interaction can influence the electrophoretic mobility of analytes, potentially improving separation of specific compounds [].
For example, borate complexation with cis-diols (compounds with two hydroxyl groups on adjacent carbons) can enhance their separation in CE [].
Control of Electroosmotic Flow (EOF)
The walls of a silica capillary used in CE exhibit a surface charge. In aqueous buffers, this surface charge can induce electroosmotic flow (EOF), a bulk movement of solvent within the capillary under an applied electric field. Borate V interacts with the silica surface, influencing the magnitude and direction of EOF [].
Borate V is a complex borate compound characterized by the chemical formula . It is a member of a broader class of borate compounds that exhibit diverse chemical and physical properties. Borate V is notable for its unique structural features, which include an intricate arrangement of boron, nitrogen, and oxygen atoms. This compound is synthesized through specific methods that often involve the reaction of boric acid with various organic compounds, resulting in a material that can serve multiple applications across different fields.
In this reaction, R represents an alkyl or aryl group. Additionally, Borate V can undergo hydrolysis and condensation reactions under certain conditions, leading to the formation of more complex borate structures or networks.
Research indicates that borates, including Borate V, possess notable biological activities. Borate compounds have been studied for their potential antimicrobial properties, particularly in bioactive glasses that promote cell proliferation and differentiation. Borate V has shown effectiveness in inhibiting the growth of various bacteria, including both gram-negative and gram-positive strains. The mechanisms behind these biological activities may involve interactions at the cellular level, such as binding to nucleotides or disrupting metabolic pathways .
Borate V is synthesized through several methods, with one common approach being the molten boric acid flux method. This method involves heating a mixture of vanadium oxide, ethylenediamine, and boric acid at elevated temperatures to facilitate the formation of the desired borate polymer structure . Other synthesis methods may include sol-gel processes or hydrothermal techniques, which allow for better control over the compound's morphology and purity.
The applications of Borate V are diverse, spanning areas such as materials science and medicine. Some key applications include:
- Catalysis: Borate V has been explored as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
- Bioactive Materials: Its antimicrobial properties make it suitable for use in medical implants and wound healing applications.
- Electrochemical Devices: Borate-based compounds are being investigated for their potential as cathode materials in batteries due to their lightweight nature and high theoretical capacity .
Studies on the interaction of Borate V with biological systems have shown that it can influence the behavior of dental materials by enhancing their pH stability and promoting remineralization processes in enamel and dentin. Specifically, borate ions released from materials like surface pre-reacted glass ionomer fillers interact with biological apatites, leading to improved structural integrity and resistance to demineralization . These interactions highlight the potential for Borate V in dental applications.
Several compounds exhibit similarities to Borate V in terms of structure or function. Notable examples include:
- Boric Acid (H₃BO₃): A simpler boron compound used widely for its antiseptic properties.
- Sodium Borate (Borax): Used in detergents and as a pH buffer; it also has applications in glassmaking.
- Vanadyl Borates: These compounds incorporate vanadium into borate matrices and are studied for their catalytic properties.
Comparison TableCompound Formula Key Characteristics Borate V Complex structure; antimicrobial activity; catalytic use Boric Acid Simple structure; antiseptic; used in agriculture Sodium Borate Commonly known as Borax; used in cleaning products Vanadyl Borates Variable Incorporates vanadium; studied for catalysis
| Compound | Formula | Key Characteristics |
|---|---|---|
| Borate V | Complex structure; antimicrobial activity; catalytic use | |
| Boric Acid | Simple structure; antiseptic; used in agriculture | |
| Sodium Borate | Commonly known as Borax; used in cleaning products | |
| Vanadyl Borates | Variable | Incorporates vanadium; studied for catalysis |
Borate V stands out due to its unique combination of elements and structural complexity, offering distinct advantages in both biological and industrial applications compared to simpler borates and other related compounds.







